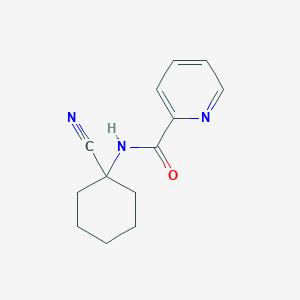
5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole, commonly referred to as ITPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
ITPO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, ITPO has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, ITPO has been studied for its potential as a component in organic solar cells, due to its ability to absorb light in the visible region of the spectrum. In agricultural chemistry, ITPO has been investigated for its potential as a pesticide, as it has been shown to have insecticidal activity against certain pests.
Mecanismo De Acción
The mechanism of action of ITPO is not fully understood, but it is believed to act through multiple pathways. In cancer cells, ITPO has been shown to inhibit the activity of enzymes involved in cell division, leading to cell cycle arrest and apoptosis. In organic solar cells, ITPO acts as a donor molecule, transferring electrons to an acceptor molecule to generate a current. In pesticides, ITPO is believed to disrupt the nervous system of pests, leading to paralysis and death.
Biochemical and Physiological Effects
ITPO has been shown to have both biochemical and physiological effects on living organisms. In cancer cells, ITPO has been shown to induce DNA damage and inhibit the activity of enzymes involved in cell division. In organic solar cells, ITPO has been shown to absorb light in the visible region of the spectrum and transfer electrons to an acceptor molecule. In pesticides, ITPO is believed to disrupt the nervous system of pests, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ITPO has several advantages for use in lab experiments, including its high purity and stability. However, ITPO also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on ITPO, including investigating its potential as an anti-cancer agent in vivo, optimizing its use in organic solar cells, and exploring its potential as a pesticide for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of ITPO and to develop more efficient synthesis methods.
In conclusion, ITPO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ITPO and to develop more efficient methods for its synthesis and use.
Métodos De Síntesis
ITPO can be synthesized through a multi-step process involving the reaction of p-tolyl isocyanate with isopropylthiol to form 5-isopropylthio-2-(p-tolyl)oxazole. This compound is then reacted with phenylsulfonyl chloride to produce ITPO.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13(2)24-19-18(25(21,22)16-7-5-4-6-8-16)20-17(23-19)15-11-9-14(3)10-12-15/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZWHKBCBIUCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SC(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)


![1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2660681.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2660684.png)
![7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2660686.png)

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2660692.png)
![1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one](/img/structure/B2660695.png)